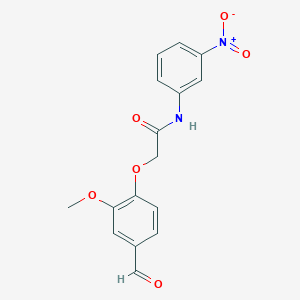

2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-7-11(9-19)5-6-14(15)24-10-16(20)17-12-3-2-4-13(8-12)18(21)22/h2-9H,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKQNTJFUAJLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of 4-formyl-2-methoxyphenol: This can be achieved through the formylation of 2-methoxyphenol using a formylating agent such as paraformaldehyde in the presence of an acid catalyst.

Nitration of 4-formyl-2-methoxyphenol: The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Acetylation: The final step involves the acetylation of the nitrated product with acetic anhydride in the presence of a base such as pyridine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide.

Reduction: 2-(4-formyl-2-methoxyphenoxy)-N-(3-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions and inhibition due to its functional groups.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Key Observations:

- Electron-withdrawing vs.

- Lipophilicity : The methoxy group in the target compound increases lipophilicity, similar to fluorine in compound 31 . However, the ethoxy group in may further improve solubility.

- Biological Relevance : Compounds with hydroxy or halogen substituents (e.g., ) show enhanced binding to biological targets, while nitro groups (target compound, ) are often associated with antimicrobial or anti-inflammatory activity .

Key Observations:

- Yield and Purity : Compound 30 achieves an 82% yield, indicating efficient synthesis, while the target compound’s discontinued status may reflect challenges in scalability or stability.

- Chirality : Compound 32 exhibits significant optical activity, a feature absent in the target compound, which lacks stereogenic centers.

Pharmacological and Functional Comparisons

Key Observations:

- Nitro Group Role : While the target compound’s nitro group may confer antimicrobial properties , its exact activity remains unverified. In contrast, compound 9e balances nitro and hydroxy groups for optimized bioactivity.

- Anti-inflammatory Potential: Acetamide derivatives with flexible alkyl chains (e.g., ) show moderate anti-inflammatory effects, suggesting the target compound could be modified similarly.

- Receptor Targeting: Pyridazinone acetamides demonstrate that methoxy and bromo substituents enhance receptor affinity, a design principle applicable to the target compound.

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O4 |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)N)C=O |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study:

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in cytokine levels compared to untreated controls, indicating its efficacy as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of the compound have been investigated in several cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and leukemia (CCRF-CEM) cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| CCRF-CEM | 5 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The formyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group enhances lipophilicity, facilitating cellular uptake.

Comparison with Similar Compounds

When compared to similar compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, the unique combination of functional groups in this compound contributes to its distinct biological properties.

Table 3: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(4-methoxy-2-nitrophenyl)acetamide | Lacks formyl group | Moderate antimicrobial |

| N-(3-nitrophenyl)acetamide | Lacks methoxy group | Low anticancer activity |

| This compound | Unique combination enhances activity | High antimicrobial and anticancer activity |

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide, and how do they influence its chemical reactivity?

- Answer : The compound features a formyl group (electron-withdrawing), a methoxy group (electron-donating), and a 3-nitrophenyl moiety (strong electron-withdrawing effect via resonance). These groups collectively dictate its reactivity:

- Formyl group : Participates in nucleophilic additions (e.g., Schiff base formation) and redox reactions .

- Methoxy group : Enhances lipophilicity, affecting solubility and interaction with hydrophobic targets .

- 3-Nitrophenyl group : Stabilizes negative charges, facilitating electrophilic aromatic substitution at specific positions .

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer : A typical synthesis involves:

- Step 1 : Coupling 4-formyl-2-methoxyphenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetate intermediate.

- Step 2 : Amidation with 3-nitroaniline using coupling agents like EDCI/HOBt in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- Answer :

Advanced Research Questions

Q. How can researchers optimize synthesis yields amid conflicting reports on reaction conditions?

- Answer : Use Design of Experiments (DoE) to systematically test variables:

- Catalysts : Compare K₂CO₃ vs. Cs₂CO₃ for phenoxyacetate formation.

- Solvents : Evaluate polar aprotic solvents (DMF, DMSO) vs. acetone for amidation efficiency.

- Temperature : Optimize reflux conditions (80–120°C) to balance reaction rate and byproduct formation .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

- Answer :

- Comparative SAR Studies : Compare substituent effects (e.g., 3-nitro vs. 4-nitro isomers) on bioactivity using in vitro assays (e.g., kinase inhibition) .

- In Silico Docking : Predict binding affinities to targets (e.g., EGFR) using AutoDock Vina to rationalize activity differences .

- Meta-Analysis : Aggregate data from analogs (e.g., antitumor IC₅₀ values) to identify trends in substituent contributions .

Q. How can computational chemistry predict reactivity of the formyl and nitro groups?

- Answer :

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the formyl carbon shows high electrophilicity, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects on nitro group orientation to predict regioselectivity in substitution reactions .

Q. What in vitro assays are suitable for evaluating anticancer potential based on structural analogs?

- Answer : Prioritize assays aligned with similar compounds:

| Assay | Target Mechanism | Example Protocol |

|---|---|---|

| MTT Assay | Cytotoxicity (e.g., against MCF-7 cells) | 48–72 hr exposure, IC₅₀ calculation |

| Apoptosis (Annexin V) | Caspase activation | Flow cytometry post 24-hr treatment |

| Kinase Inhibition | EGFR or HER2 inhibition | ELISA-based kinase activity measurement |

Data Contradiction Analysis

- Example Contradiction : Discrepancies in reported antitumor activity between 3-nitro and 4-nitro isomers.

- Resolution : Perform side-by-side testing under standardized conditions (e.g., identical cell lines, exposure times) and validate via orthogonal assays (e.g., Western blot for apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.